molecular formula C20H38N8O7 B14217607 Glycylglycyl-L-lysylglycylglycyl-L-lysine CAS No. 578730-61-7

Glycylglycyl-L-lysylglycylglycyl-L-lysine

Cat. No.: B14217607
CAS No.: 578730-61-7
M. Wt: 502.6 g/mol
InChI Key: PIEVIPKVGXFISL-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylglycyl-L-lysylglycylglycyl-L-lysine is a peptide compound composed of two glycylglycyl units and two L-lysine units. It is a synthetic peptide with potential applications in various fields, including biochemistry, medicine, and industrial processes. The compound’s structure allows it to interact with biological molecules, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-lysylglycylglycyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-lysylglycylglycyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, potentially altering its structure and function.

    Reduction: Reduction reactions can modify the peptide’s disulfide bonds, if present.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

Glycylglycyl-L-lysylglycylglycyl-L-lysine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industrial Processes: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-lysylglycylglycyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar structural features, known for its copper-binding properties and potential therapeutic applications.

    Glycylglycyl-L-lysine: A shorter peptide with similar amino acid composition, used in various biochemical studies.

Uniqueness

Glycylglycyl-L-lysylglycylglycyl-L-lysine is unique due to its specific sequence and length, which confer distinct biochemical properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

CAS No.

578730-61-7

Molecular Formula

C20H38N8O7

Molecular Weight

502.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H38N8O7/c21-7-3-1-5-13(27-17(31)11-24-15(29)9-23)19(33)26-10-16(30)25-12-18(32)28-14(20(34)35)6-2-4-8-22/h13-14H,1-12,21-23H2,(H,24,29)(H,25,30)(H,26,33)(H,27,31)(H,28,32)(H,34,35)/t13-,14-/m0/s1

InChI Key

PIEVIPKVGXFISL-KBPBESRZSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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